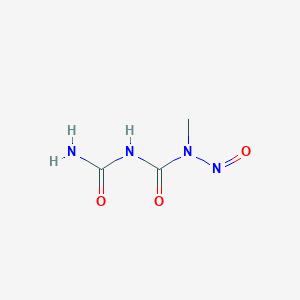
Methylnitrosobiuret
Description
Methylnitrosobiuret (MNB), a nitroso compound with the biuret backbone, is characterized by the presence of a nitroso (-N=O) group attached to a biuret structure (NH₂–CO–NH–CO–NH₂). MNB is hypothesized to exhibit reactivity typical of nitroso compounds, such as participation in redox reactions and nitrosation processes, while its biuret moiety may confer hydrogen-bonding capabilities and stability .
Properties
CAS No. |
13860-69-0 |
|---|---|
Molecular Formula |
C3H6N4O3 |
Molecular Weight |
146.11 g/mol |
IUPAC Name |
3-carbamoyl-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C3H6N4O3/c1-7(6-10)3(9)5-2(4)8/h1H3,(H3,4,5,8,9) |
InChI Key |
YBODEWRZWWTHPL-UHFFFAOYSA-N |
SMILES |
CN(C(=O)NC(=O)N)N=O |
Canonical SMILES |
CN(C(=O)NC(=O)N)N=O |
Other CAS No. |
13860-69-0 |
Synonyms |
N-nitroso-N-methylbiuret nitrosomethylbiuret |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Functional Groups
MNB’s nitroso and biuret groups distinguish it from compounds in the evidence. For example:
Table 1: Structural Comparison
Analytical Data Comparison
Table 2: Spectroscopic and Elemental Analysis
- Key Observations: MNB’s nitroso group would produce distinct ¹H NMR signals (~8.1 ppm) absent in PMI-Tyr or Compound 13. Discrepancies in elemental analysis for Compound 14 (e.g., C: 58.99% observed vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


